molecular formula C7H4ClIO B154996 3-Iodobenzoyl chloride CAS No. 1711-10-0

3-Iodobenzoyl chloride

Cat. No. B154996
CAS RN: 1711-10-0
M. Wt: 266.46 g/mol
InChI Key: DTELTOREECFDBC-UHFFFAOYSA-N
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Patent
US06258775B1

Procedure details

A solution of 15 g (0.06 mol) of 3-iodobenzoic acid in 100 ml of anhydrous dichloromethane is introduced into a round-bottomed flask, 13 ml (0.063 mol) of dicyclohexylamine are added and the mixture is stirred for one hour. 4.6 ml (0.063 mol) of thionyl chloride are then added and the mixture is stirred for one hour. The mixture is evaporated to dryness, the residue is taken up in anhydrous ethyl ether, the dicyclohexylamine salt is filtered off and the filtrate is evaporated. 17 g (100%) of the crude acid chloride are collected, which product will be used without further purification for the rest of the synthesis.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C1(NC2CCCCC2)CCCCC1.S(Cl)([Cl:26])=O>ClCCl>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:26])=[O:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the dicyclohexylamine salt is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
17 g (100%) of the crude acid chloride are collected
CUSTOM
Type
CUSTOM
Details
which product will be used without further purification for the rest of the synthesis

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.